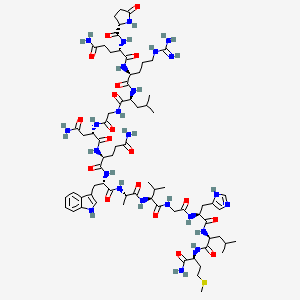
Bombesin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) by Vittorio Erspamer and colleagues . It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. It also plays a role in the central nervous system, where it acts as a negative feedback signal to stop eating behavior .
Vorbereitungsmethoden
Bombesin and its analogs can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds under controlled conditions. Industrial production methods for this compound analogs often involve optimization of reaction parameters such as ligand concentration, pH, reaction time, and temperature to achieve high yields and purity . For example, the preparation of 188Re-HYNIC-Bombesin involves optimizing these parameters to produce a radiolabeled compound with high radiochemical purity .
Analyse Chemischer Reaktionen
Bombesin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds . Substitution reactions can involve the replacement of specific amino acids with analogs to modify the peptide’s properties .
Wissenschaftliche Forschungsanwendungen
Bombesin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound and its analogs are being explored as potential anticancer agents due to their ability to interact with specific receptors on the surface of cancer cells . This compound receptor ligands are also effective in the treatment of rheumatoid arthritis and gastrointestinal diseases . In addition, this compound is used in radiolabeled compounds for targeted radiotherapy, where it binds to gastrin-releasing peptide receptors with high affinity . In biology, this compound is studied for its role in regulating gastrointestinal hormones, smooth muscle contraction, and neuron firing rate .
Wirkmechanismus
Bombesin exerts its effects by binding to G-protein-coupled receptors, specifically BBR1, BBR2, and BBR3 . Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. In the gastrointestinal tract, this compound stimulates the release of gastrin and other hormones, which in turn regulate digestive processes . In the central nervous system, this compound acts as a satiety signal, reducing food intake by activating specific neural pathways . This compound can also function as a growth factor through autocrine or paracrine mechanisms, modulating the growth of various tissues .
Vergleich Mit ähnlichen Verbindungen
Bombesin is part of a family of peptides that includes neuromedin B and gastrin-releasing peptide . These peptides share structural similarities and often bind to the same receptors, but they have distinct biological activities. For example, gastrin-releasing peptide is primarily involved in stimulating the release of gastrin, while neuromedin B has broader effects on smooth muscle contraction and hormone secretion . Other similar compounds include litorin, ranatensin, and alytesin, which are also isolated from frog skin and have similar receptor-binding properties . This compound’s uniqueness lies in its specific receptor interactions and its wide range of physiological effects, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C71H110N24O18S |
|---|---|
Molekulargewicht |
1619.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |
InChI-Schlüssel |
QXZBMSIDSOZZHK-DOPDSADYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















